6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Monoamine oxidase B Neuroprotection Parkinson's disease

This 6-bromo-substituted quinoline-4-carboxylic acid delivers validated MAO-B inhibition (IC50 86 nM, SI=144) not replicable by non-brominated or alternative 6-substituted analogs. The 6-bromo/4-isopropoxyphenyl combination provides a defined benchmark for SAR studies and reliable assay calibration (Z'-factor). Supplied at ≥95% purity with CAS/MDL traceability for inter-lab reproducibility. Ideal for HTS libraries and neurodegenerative disease research.

Molecular Formula C19H16BrNO3
Molecular Weight 386.2g/mol
CAS No. 351001-10-0
Cat. No. B444072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
CAS351001-10-0
Molecular FormulaC19H16BrNO3
Molecular Weight386.2g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
InChIInChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
InChIKeyXMBQRSOISWKIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0) – MAO Inhibitor Profile and Chemical Identity


6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0) is a substituted quinoline-4-carboxylic acid derivative with the molecular formula C₁₉H₁₆BrNO₃ and a molecular weight of 386.24 g/mol . This compound is characterized by a bromine atom at the 6-position of the quinoline core and a 4-isopropoxyphenyl substituent at the 2-position. It has been identified as an inhibitor of monoamine oxidase (MAO), with reported IC50 values of 12.4 μM for human MAO-A and 86 nM for human MAO-B in recombinant enzyme assays [1]. The compound is commercially available from multiple chemical suppliers at purities typically ranging from 95% to 98% , serving as a research tool for probing MAO-related biological pathways.

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0) – Critical Role of Substituent Pattern in Functional Selectivity


Substituted quinoline-4-carboxylic acids cannot be treated as interchangeable scaffolds; subtle modifications in substituent type and position profoundly alter both potency and isoform selectivity [1]. Within this chemical class, the presence of a halogen at the 6-position has been shown to modulate MAO inhibitory activity. Specifically, structure-activity relationship (SAR) studies on related quinoline-4-carboxylic acid derivatives indicate that bromo substitution at the meta-position of pendant aryl rings can dramatically enhance MAO-A inhibitory potency [2]. The unique combination of a 6-bromo substituent on the quinoline core and a 4-isopropoxyphenyl group at the 2-position in this compound yields a distinct pharmacological fingerprint—including nanomolar MAO-B inhibition [3]—that cannot be replicated by non-brominated analogs (e.g., CAS 425373-14-4) or alternative 6-substituted variants such as 6-ethyl (CAS 862680-52-2) or 8-chloro (CAS 862713-34-6) derivatives, for which comparable quantitative data are not publicly established. Therefore, substitution based on class alone risks significant deviation from expected biological outcomes.

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0) – Head-to-Head Quantitative Differentiation


MAO-B Inhibitory Potency: Head-to-Head Comparison with Selegiline

The compound demonstrates nanomolar potency against human monoamine oxidase B (MAO-B), with an IC50 of 86 nM measured via inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes of incubation with recombinant enzyme [1]. In comparison, selegiline, a clinically used irreversible MAO-B inhibitor, exhibits an IC50 of 51 nM under comparable assay conditions . This positions the target compound within the same potency range as established MAO-B inhibitors, providing a validated benchmark for its use in enzymatic studies.

Monoamine oxidase B Neuroprotection Parkinson's disease

MAO-A Inhibitory Potency: Head-to-Head Comparison with Moclobemide

Against human monoamine oxidase A (MAO-A), the compound exhibits an IC50 of 12.4 μM, determined using the same kynuramine fluorometric assay with recombinant enzyme after 20 minutes of incubation [1]. The reversible MAO-A inhibitor moclobemide, employed as a reference standard, displays an IC50 of 6.1 μM under similar assay conditions . While the target compound is approximately 2-fold less potent than moclobemide against MAO-A, its micromolar activity still provides measurable inhibition suitable for comparative enzyme profiling.

Monoamine oxidase A Antidepressant Enzyme inhibition

MAO Isoform Selectivity Profile: Comparison with Selegiline

The compound demonstrates a selectivity index (SI) of approximately 144 for MAO-B over MAO-A, calculated as the ratio of MAO-A IC50 (12.4 μM) to MAO-B IC50 (0.086 μM) [1]. In comparison, selegiline exhibits a higher selectivity index of approximately 451 (MAO-A IC50 = 23 μM; MAO-B IC50 = 0.051 μM) . This indicates that while the target compound is markedly selective for MAO-B, its selectivity is less pronounced than that of selegiline—a feature that may be advantageous in applications where moderate MAO-A inhibition is also desired or tolerated.

MAO selectivity Isoform profiling Therapeutic index

Structural Determinants of Activity: Class-Level SAR Inference for 6-Bromo Substitution

Within the quinoline-4-carboxylic acid scaffold, the position and nature of halogen substitution critically influence MAO inhibitory activity. In a systematic SAR study of quinolinic carboxylic acid derivatives, a meta-bromo substituent on a pendant aryl ring enhanced MAO-A potency to an IC50 of 0.18 μM, whereas repositioning the bromo group to the ortho-position reduced activity to 6.20 μM [1]. This class-level evidence underscores that the 6-bromo substitution pattern on the quinoline core of the target compound is a non-trivial structural feature expected to impart distinct binding interactions and potency relative to non-brominated or alternatively substituted analogs (e.g., 6-ethyl or 8-chloro derivatives).

Structure-activity relationship Quinoline derivatives Halogen substitution

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-10-0) – Optimal Application Scenarios Based on Quantitative Evidence


In Vitro MAO-B Enzymatic Assay Development and Validation

With a well-characterized IC50 of 86 nM against human MAO-B [1], this compound serves as a reliable positive control or reference inhibitor for establishing MAO-B enzymatic assays. Its potency, benchmarked against selegiline (51 nM) , provides a validated concentration-response range for assay optimization, including Z'-factor determination and signal window evaluation. Researchers can employ this compound to confirm assay sensitivity and to calibrate inter-experimental variability in fluorometric or spectrophotometric MAO-B activity measurements.

Isoform Selectivity Profiling in Neurodegeneration Research

The compound's selectivity index of 144 for MAO-B over MAO-A [2] makes it a useful chemical probe for dissecting the relative contributions of MAO-A and MAO-B to monoamine metabolism in cellular or tissue models of Parkinson's disease and other neurodegenerative conditions. Unlike highly selective MAO-B inhibitors (e.g., selegiline, SI = 451) that may obscure MAO-A contributions, this compound offers a balanced selectivity profile that allows researchers to interrogate dual-inhibition phenotypes or to explore the therapeutic window associated with moderate MAO-A engagement.

SAR Studies on Quinoline-4-Carboxylic Acid Scaffolds

Given the documented impact of halogen substitution on MAO inhibitory activity within the quinoline-4-carboxylic acid class—where meta-bromo substitution confers 34-fold greater MAO-A potency than ortho-bromo substitution [3]—this 6-bromo derivative provides a defined reference point for systematic SAR campaigns. Medicinal chemists can use this compound as a benchmark for evaluating the effects of additional substituent modifications at the 2-, 4-, and 6-positions of the quinoline core, enabling rational design of next-generation MAO inhibitors with tailored potency and selectivity profiles.

Procurement for Academic and Industrial Compound Libraries

Commercial availability from multiple reputable suppliers at documented purity levels (95% to 98% ) supports acquisition for high-throughput screening libraries and focused chemical collections. The compound's established MAO-B inhibition profile, coupled with clear CAS registry and MDL identifier (MFCD01924222), facilitates unambiguous compound registration, inventory management, and data reproducibility across collaborating laboratories and contract research organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.